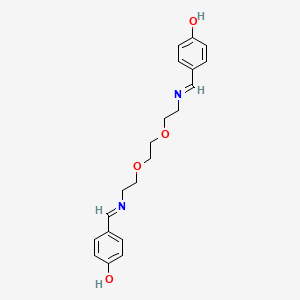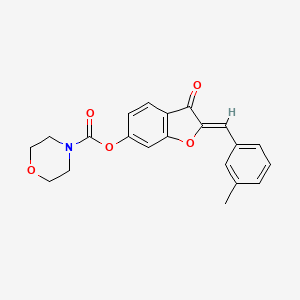
4,4'-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol is an organic compound characterized by its unique structure, which includes two phenol groups connected by a diene-diyl linkage containing oxygen and nitrogen atoms
作用機序
Target of Action
The primary target of the compound, also known as 4-[(1Z,11Z)-12-(4-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL, is hexavalent chromium (Cr (VI)) ions . These ions are a serious environmental pollutant and pose various health problems, including liver damage, pulmonary congestion, and carcinogenic effects .
Mode of Action
The compound interacts with its target through a process of adsorption . It is synthesized into a new resin and immobilized onto silica gel modified with 3-chloropropyltrimethoxy silane (CPTS). This modified structure, referred to as Si-TRA, is then used to adsorb Cr (VI) ions from aqueous solutions and industrial wastewater .
Biochemical Pathways
The compound affects the biochemical pathway of chromium bioaccumulation . By adsorbing Cr (VI) ions, it prevents these heavy metals from entering the water supply and accumulating in the bodies of humans and animals .
Pharmacokinetics
The study indicates that the compound’s effectiveness in adsorbing cr (vi) ions is influenced by factors such as concentration, temperature, amount of metal ions, contact time, and ph .
Result of Action
The result of the compound’s action is the successful removal of Cr (VI) ions from the samples of industrial wastewater . This reduces the level of chromium contamination in the water supply, thereby mitigating the associated health risks .
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. These include the concentration of Cr (VI) ions , the temperature of the environment, the pH of the solution, and the contact time between the compound and the ions . The compound has been shown to be effective in both aqueous solutions and industrial wastewater vapor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and diene precursors.
Formation of the Diene-Diyl Linkage: The key step involves the formation of the diene-diyl linkage, which can be achieved through a series of condensation reactions. This often requires the use of catalysts and specific reaction conditions to ensure the correct configuration (1Z,11Z) is obtained.
Incorporation of Oxygen and Nitrogen Atoms:
Industrial Production Methods
In an industrial setting, the production of 4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process, ensuring consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency.
Purification Processes: Implementing purification processes such as crystallization, distillation, or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The diene-diyl linkage can be reduced to a saturated chain using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation Products: Quinones.
Reduction Products: Saturated diene-diyl derivatives.
Substitution Products: Nitro- or halogen-substituted phenols.
科学的研究の応用
4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol has several scientific research applications:
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Polymer Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Antioxidant Activity: Evaluated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine
Drug Development: Investigated as a scaffold for the development of new therapeutic agents due to its unique structure and reactivity.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Water Treatment: Employed in the removal of heavy metals from wastewater through adsorption processes.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
4,4’-((1Z,11Z)-2,5,8,11-tetraazadodeca-1,8-diene-1,11-diyl)diphenol: Similar structure but with additional nitrogen atoms, leading to different reactivity and applications.
Bisphenol A: A well-known compound with two phenol groups, but lacking the diene-diyl linkage, resulting in different chemical properties.
特性
IUPAC Name |
4-[2-[2-[2-[(4-hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-19-5-1-17(2-6-19)15-21-9-11-25-13-14-26-12-10-22-16-18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZNLSDAFHCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NCCOCCOCCN=CC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2758257.png)


![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)


![4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2758267.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2758273.png)
![3,3-Difluoro-N-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2758274.png)
